molecular formula C12H12N2O2 B7511088 N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B7511088
M. Wt: 216.24 g/mol
InChI Key: ASECMUAPIHFNCQ-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with N-methyl-N-(pyridin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
  • N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride

Uniqueness

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyridine rings allows for diverse reactivity and potential interactions with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(9-10-4-2-6-13-8-10)12(15)11-5-3-7-16-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASECMUAPIHFNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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